(1R)-2-Methyl-1-(2-pyridyl)propylamine
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Overview
Description
(1R)-2-Methyl-1-(2-pyridyl)propylamine: is an organic compound with the molecular formula C9H14N2 It is characterized by a pyridine ring attached to a propylamine chain with a chiral center at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(2-pyridyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and a suitable chiral amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reducing agent like sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the desired amine.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methyl-1-(2-pyridyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
(1R)-2-Methyl-1-(2-pyridyl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-Methyl-1-(2-pyridyl)propylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Methyl-1-(4-methyl(3-pyridyl))propylamine: Similar structure with a methyl group at the 4-position of the pyridine ring.
(1R)-2,2-Dimethyl-1-(4-methyl(3-pyridyl))propylamine: Contains an additional methyl group on the propylamine chain.
Uniqueness
(1R)-2-Methyl-1-(2-pyridyl)propylamine is unique due to its specific chiral center and the position of the pyridine ring, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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